molecular formula C7H5FO3 B1310673 3-Fluoro-5-hydroxybenzoic acid CAS No. 860296-12-4

3-Fluoro-5-hydroxybenzoic acid

Cat. No. B1310673
CAS RN: 860296-12-4
M. Wt: 156.11 g/mol
InChI Key: PYZWGHVZOQTMCW-UHFFFAOYSA-N
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Description

3-Fluoro-5-hydroxybenzoic acid is a unique chemical with the empirical formula C7H5FO3 and a molecular weight of 156.11 . It is provided to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of 3-Fluoro-5-hydroxybenzoic acid can be represented by the SMILES string Oc1cc(F)cc(c1)C(O)=O . The InChI representation is 1S/C7H5FO3/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3,9H,(H,10,11) .


Physical And Chemical Properties Analysis

3-Fluoro-5-hydroxybenzoic acid is a white to off-white solid . It has a molecular weight of 156.11 and its IUPAC name is 3-fluoro-5-hydroxybenzoic acid .

Scientific Research Applications

Chromatography

3-Fluoro-5-hydroxybenzoic acid: is utilized in chromatography , a technique essential for separating mixtures into their components. Due to its unique chemical structure, it can serve as a standard in calibrating equipment or as a component in the mobile phase to help identify and quantify other compounds .

Mass Spectrometry

In mass spectrometry , this compound is used for sample preparation and manipulation. Its fluorinated aromatic ring can be particularly useful in enhancing the ionization efficiency of samples, leading to more accurate mass spectrometric analyses .

Chemical Synthesis

The compound serves as a building block in chemical synthesis . Its reactive hydroxyl group allows for further functionalization, making it a versatile precursor for synthesizing a wide range of pharmaceuticals and complex organic molecules .

Material Science

In material science , 3-Fluoro-5-hydroxybenzoic acid can be incorporated into polymers to modify their properties. The fluorine atom can contribute to the material’s resistance to solvents and chemicals, while the hydroxy group can enhance adhesion properties .

Biological Studies

This compound is also relevant in biological studies . It can act as an analog or inhibitor in enzymatic reactions within metabolic pathways, aiding in the exploration of biochemical processes .

Drug Development

In drug development , 3-Fluoro-5-hydroxybenzoic acid is valuable for creating drug candidates. Its structure can be found in molecules with anti-inflammatory and antibacterial properties, making it a significant compound for medicinal chemistry research .

Environmental Science

The environmental impact of fluorinated compounds is a growing field of study in environmental science 3-Fluoro-5-hydroxybenzoic acid can be used to study the degradation pathways and persistence of fluorinated pollutants in the environment .

Analytical Chemistry

Lastly, in analytical chemistry , this compound can be used as a pH indicator or a reagent in various analytical methods to detect the presence of other substances due to its distinct spectroscopic characteristics .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3-fluoro-5-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FO3/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3,9H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYZWGHVZOQTMCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1O)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60459358
Record name 3-Fluoro-5-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60459358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

860296-12-4
Record name 3-Fluoro-5-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60459358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Fluoro-5-hydroxybenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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